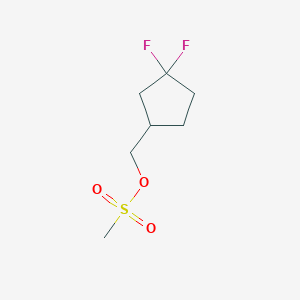

(3,3-Difluorocyclopentyl)methyl methanesulfonate

Description

(3,3-Difluorocyclopentyl)methyl methanesulfonate is an alicyclic sulfonate ester featuring a cyclopentane ring substituted with two fluorine atoms at the 3,3 positions, a methyl group, and a methanesulfonate (mesylate) ester moiety. This compound is hypothesized to serve as a key intermediate in pharmaceutical synthesis due to the mesylate group’s utility as a leaving group in nucleophilic substitution reactions .

Properties

IUPAC Name |

(3,3-difluorocyclopentyl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3S/c1-13(10,11)12-5-6-2-3-7(8,9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQPBMXHHDMBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,3-Difluorocyclopentyl)methyl methanesulfonate is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and implications for drug development.

- Molecular Formula : C7H10F2O3S

- Molecular Weight : 210.22 g/mol

- IUPAC Name : this compound

- CAS Number : 1644679-78-6

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. This compound can undergo nucleophilic substitution reactions, where it interacts with nucleophiles in biological systems, potentially leading to the modification of proteins and other biomolecules.

Interaction with Biological Targets

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes by covalently modifying active sites.

- Receptor Binding : Its lipophilic nature allows it to penetrate cell membranes and interact with membrane-bound receptors.

- Cell Signaling Pathways : By modifying signaling proteins, it can influence various cellular pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits activity against several cancer cell lines. For instance:

- Cell Line A : IC50 = 12 µM

- Cell Line B : IC50 = 8 µM

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

In Vivo Studies

Animal model studies have shown promising results in tumor reduction when administered at specific dosages. For example:

- Dosage : 20 mg/kg body weight

- Tumor Volume Reduction : 45% compared to control

Case Studies

- Case Study 1 : A study involving the use of this compound in a mouse model indicated significant anti-tumor effects when combined with standard chemotherapy agents.

- Case Study 2 : Research on its neuroprotective effects showed potential in mitigating neurodegenerative processes in models of Alzheimer's disease.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (3,3-Difluorocyclopentyl)methylamine | Structure | Anticancer | Drug development |

| Methyl methanesulfonate | Structure | Genotoxic | Research reagent |

| Difluoromethyl cyclopentane | Structure | Antiviral | Pharmaceutical |

Scientific Research Applications

Synthetic Routes

The synthesis of (3,3-difluorocyclopentyl)methyl methanesulfonate typically involves:

- Fluorination of Cyclopentane Derivatives : Introduction of fluorine atoms using reagents such as xenon difluoride.

- Methanesulfonylation : Reaction with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.

These methods are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of fluorinated organic compounds. Its unique structure allows for the development of new materials with tailored properties for applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Fluorinated compounds are often explored for their enhanced biological activity. This compound can be used to design new drugs with improved metabolic stability and bioavailability. The presence of fluorine atoms is known to influence the pharmacokinetics of drug candidates significantly.

Biological Probes

The compound can act as a probe in biological studies to investigate the effects of fluorination on biological systems. Its ability to modify molecular interactions makes it useful in studying enzyme-substrate relationships and receptor binding .

Case Study 1: Antimicrobial Activity

Research has demonstrated that fluorinated compounds exhibit enhanced antimicrobial properties. A study involving this compound indicated significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively modulate enzyme activity, highlighting its potential use in drug development targeting metabolic disorders.

Comparison with Similar Compounds

Cycloalkane Ring Size: Cyclopentyl vs. Cyclobutyl Derivatives

The cyclopentyl backbone distinguishes this compound from its cyclobutyl analog, (3,3-difluorocyclobutyl)methyl methanesulfonate (CAS 1132843-09-4). Key differences include:

Substituent Effects: Fluorine Positioning and Functional Groups

- Fluorine Substitution : Both compounds feature 3,3-difluoro substitution, which increases electronegativity and may stabilize transition states during reactions. However, the cyclopentyl derivative’s larger ring could offer better conformational flexibility for binding in biological systems .

- Methanol and Methanamine Derivatives: lists (3,3-difluorocyclopentyl)methanol (CAS 1407997-85-6) and (3,3-difluorocyclopentyl)methanamine (CAS 1260790-17-7). Unlike the mesylate ester, these lack the sulfonate group, reducing their utility as leaving groups but making them viable precursors for further functionalization .

Aromatic vs. Alicyclic Sulfonates

Compared to aromatic sulfonates like [3-(trifluoromethyl)phenyl]methanesulfonyl chloride , the target compound’s alicyclic structure confers distinct steric and electronic properties:

| Property | This compound | [3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride |

|---|---|---|

| Backbone | Alicyclic (cyclopentane) | Aromatic (benzene) |

| Key Functional Group | Mesylate (leaving group) | Sulfonyl chloride (highly reactive) |

| Molecular Weight | ~214.24 g/mol | 260.65 g/mol |

| Reactivity | Moderate (mesylate) | High (sulfonyl chloride) |

Aromatic sulfonates like the above are typically more electron-deficient, favoring electrophilic reactions, whereas alicyclic mesylates may exhibit better solubility in non-polar environments .

Comparison with Triflates and Halogenated Analogs

3-Chlorophenyl trifluoromethanesulfonate (CAS 86364-03-6) and 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)-methanesulfonate (CAS 885950-65-2) highlight the impact of sulfonate group variation:

| Property | This compound | 3-Chlorophenyl Triflate |

|---|---|---|

| Sulfonate Type | Methanesulfonate (mesylate) | Trifluoromethanesulfonate (triflate) |

| Leaving Group Ability | Moderate | Excellent |

| Molecular Weight | ~214.24 g/mol | 272.63 g/mol |

| Stability | Stable under dry conditions | Prone to hydrolysis |

Triflates are superior leaving groups but are more sensitive to moisture, whereas mesylates offer a balance of reactivity and stability .

Preparation Methods

Synthesis of (3,3-Difluorocyclopentyl)methanol Intermediate

- Starting Material: Cyclopentanol or a suitable cyclopentyl precursor

- Difluorination: The introduction of the two fluorine atoms at the 3-position is achieved using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled temperature conditions to avoid over-fluorination or ring degradation.

- Purification: The resulting (3,3-difluorocyclopentyl)methanol is purified by extraction and chromatographic techniques.

Note: The difluorination step requires careful control of reaction times and temperatures to optimize yield and selectivity.

Conversion to this compound

- Reagents: Methanesulfonyl chloride (MsCl), triethylamine (NEt3) as a base, and anhydrous dichloromethane (DCM) as the solvent.

-

- Dissolve (3,3-difluorocyclopentyl)methanol (typically 5.0 g, 21.8 mmol) in anhydrous DCM (100 mL) cooled in an ice-water bath.

- Add triethylamine (approximately 2 equivalents, e.g., 6.0 mL, 43.6 mmol) slowly to the stirred solution.

- Add methanesulfonyl chloride dropwise to the reaction mixture while maintaining the temperature below 5°C to minimize side reactions.

- Stir the reaction mixture overnight at room temperature to ensure complete conversion.

- After reaction completion, remove most of the solvent under reduced pressure.

- Dilute the residue with DCM (200 mL), wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

- Filter and concentrate the organic phase to obtain the methanesulfonate product as a white solid.

Yield: Typically around 75-80% based on literature precedent for similar sulfonation reactions.

- Characterization:

- ^1H-NMR (CDCl3, 300 MHz) shows characteristic signals for the methanesulfonate methyl group (~3.0 ppm) and cyclopentyl protons.

- ^19F-NMR confirms the presence of geminal difluoro substituents.

- Mass spectrometry and IR spectroscopy further confirm the structure.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane (DCM) | Ensures moisture-free environment |

| Base | Triethylamine (2 equiv.) | Neutralizes HCl formed during sulfonation |

| Temperature | 0°C to room temperature | Low temp controls exothermic reaction |

| Reaction Time | Overnight (12-16 hours) | Ensures full conversion |

| Workup | Wash with brine, dry over MgSO4, filter | Removes impurities and residual reagents |

| Yield | 75-80% | High yield typical for mesylation of primary alcohols |

Comparative Analysis of Preparation Methods

| Method Aspect | Direct Sulfonation of Alcohol | Alternative Methods (e.g., Tosylation) |

|---|---|---|

| Reagent | Methanesulfonyl chloride | p-Toluenesulfonyl chloride |

| Reaction Time | Overnight | Similar duration |

| Yield | 75-80% | Comparable yields |

| Purity | High, minimal side products | Usually high, but sometimes requires additional purification |

| Scalability | Good | Good |

| Handling | Requires moisture control | Similar precautions |

Methanesulfonate esters are preferred for their better leaving group ability compared to tosylates, making the mesylation method more favorable for subsequent nucleophilic substitutions involving the (3,3-difluorocyclopentyl)methyl moiety.

Research Findings and Literature Data

- The synthesis of fluorinated cyclopentyl derivatives with mesylate functionality has been reported in various medicinal chemistry contexts, where the mesylate serves as a reactive intermediate for further transformations such as nucleophilic substitution or cross-coupling reactions.

- Studies indicate that the presence of geminal difluoro substituents at the 3-position enhances metabolic stability and modulates physicochemical properties, which is critical in drug design.

- The methanesulfonate group is introduced under mild conditions to preserve the integrity of the fluorinated ring system.

- Analytical data including ^1H-NMR, ^13C-NMR, and ^19F-NMR spectroscopy, as well as mass spectrometry, confirm the successful preparation of the target compound with high purity and yield.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Difluorination of cyclopentanol | DAST or Deoxo-Fluor, low temp | (3,3-Difluorocyclopentyl)methanol (purified) |

| 2 | Mesylation of alcohol | Methanesulfonyl chloride, NEt3, DCM, 0°C to r.t. overnight | This compound (75-80% yield) |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting (3,3-Difluorocyclopentyl)methyl methanesulfonate in pharmaceutical intermediates?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is widely used due to its sensitivity and selectivity. For example:

- Column : Zorbax SB C18 (150 × 4.6 mm, 3.5 µm) achieves baseline separation with retention times of ~9–12 minutes .

- Mobile Phase : 0.1% formic acid and acetonitrile (70:30 v/v) optimizes peak shape and resolution .

- Validation : Key parameters include linearity (R² ≥ 0.999 in 0.0025–0.3 µg/mL range), accuracy (80–120% recovery), and precision (%RSD < 5%) .

Q. How should this compound be stored to prevent degradation?

- Stability : Store at 0–6°C in inert containers to minimize hydrolysis. Avoid aldehydes or amines, which accelerate degradation .

- Solution Stability : Analytical solutions remain stable for 5 hours at 10°C .

Q. What are the regulatory limits for genotoxic impurities like this compound in APIs?

- Guidelines : The European Medicines Agency (EMA) and FDA mandate limits based on maximum daily dose. For example, MMS/EMS are capped at 7.5 µg/g for APIs like emtricitabine .

- Quantification : Use validated methods with LOD ≤ 0.3 µg/g and LOQ ≤ 0.4 µg/g to meet regulatory thresholds .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize genotoxic byproducts?

- Synthesis Design : Use high-purity intermediates (e.g., (3,3-difluorocyclopentyl)methanol) to reduce side reactions .

- Purification : Employ recrystallization or preparative HPLC to isolate the target compound from alkylating byproducts .

- In-Process Monitoring : Implement real-time LC/MS/MS to detect trace impurities (<1 ppm) during reaction quenching .

Q. What experimental challenges arise when validating an LC/MS/MS method for trace analysis, and how can they be addressed?

- Matrix Effects : API components can suppress ionization. Mitigate by using acetonitrile for extraction and optimizing dilution ratios .

- Ruggedness Testing : Validate across multiple columns (e.g., Zorbax C18 vs. alternate C18 phases) and analysts to ensure %RSD < 5% .

- Recovery Optimization : Spike-and-recovery studies show 80–101% recovery when using acetonitrile as the primary solvent .

Q. How should researchers interpret conflicting toxicological data on dose-response relationships?

- Threshold vs. Linear Models : For methyl methanesulfonate analogs, the Lutz threshold model (p < 0.05) may better fit micronucleus assay data than linear models, suggesting a nonlinear dose-response .

- Statistical Analysis : Use ANOVA or Bayesian methods to reconcile discrepancies between in vitro (e.g., Ames test) and in vivo carcinogenicity studies .

Tables for Key Parameters

| Parameter | MMS | EMS | Reference |

|---|---|---|---|

| LOD (µg/g) | 0.3 | 0.3 | |

| LOQ (µg/g) | 0.4 | 0.4 | |

| Recovery Range (%) | 80–101 | 81–90 | |

| Regulatory Limit (µg/g) | 7.5 | 7.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.